2-Methoxy-4-nitrobenzyl alcohol

概要

説明

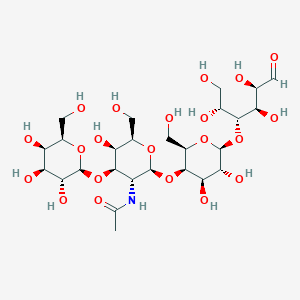

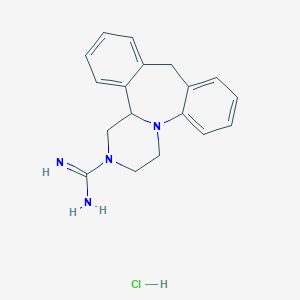

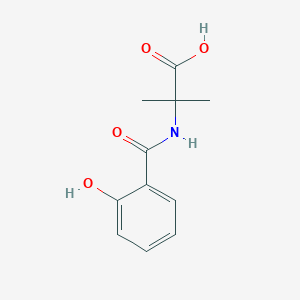

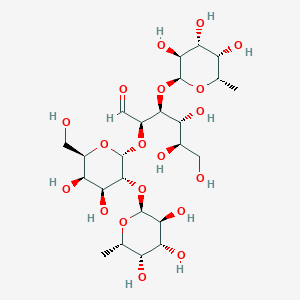

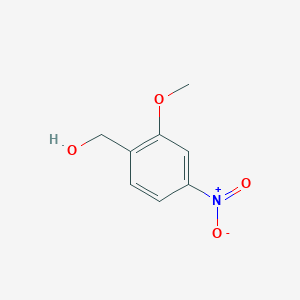

2-Methoxy-4-nitrobenzyl alcohol, also known as (2-Methoxy-4-nitrophenyl)methanol, is a chemical compound with the molecular formula C8H9NO4 . It appears as pale yellow needles .

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitrobenzyl alcohol and similar compounds has been achieved in ionic liquids from their parent alcohols using ammonium halides as the halogenating agents . The reaction proceeds via SN2 substitution of the hydroxyl group, which is activated via hydrogen-bonding with the acidic proton of the imidazolium cation .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzyl alcohol can be represented by the InChI code:InChI=1S/C8H9NO4/c1-13-8-4-7 (9 (11)12)3-2-6 (8)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES representation is COC1=C (C=CC (=C1) [N+] (=O) [O-])CO . Chemical Reactions Analysis

Alcohols, including 2-Methoxy-4-nitrobenzyl alcohol, are widely used reagents but the hydroxyl moiety is a relatively poor leaving group under mild conditions . Direct nucleophilic substitution of alcohols is a desirable reaction for synthetic and process chemists . For benzyl substrates, equilibria involving the formation of dibenzyl ether complicate the reactions and reduce optimum yields .Physical And Chemical Properties Analysis

2-Methoxy-4-nitrobenzyl alcohol has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 183.05315777 g/mol . The topological polar surface area is 75.3 Ų . It has a heavy atom count of 13 .科学的研究の応用

Photocatalytic Oxidation

2-Methoxy-4-nitrobenzyl alcohol and its derivatives are subjects of extensive research in the field of photocatalytic oxidation. Research has shown that these compounds can undergo selective photocatalytic oxidation to form corresponding aldehydes when exposed to titanium dioxide (TiO2) photocatalyst under an oxygen atmosphere. This oxidation proceeds with high conversion and selectivity, and it's interesting to note that it can occur under both UV-light and visible light irradiation. The presence of a benzyl alcoholic compound on the TiO2 surface forms a surface complex, which is a crucial factor in this selective photocatalytic oxidation (Higashimoto et al., 2009).

Phototriggered Labeling and Crosslinking

2-Methoxy-4-nitrobenzyl alcohol derivatives have been explored for their potential in phototriggered labeling and crosslinking of biomolecules, specifically for their amine selectivity. This discovery holds significant promise in fields like drug discovery, chemical biology, and protein engineering, as 2-nitrobenzyl alcohol (NB) is identified as an efficient photoreactive group (Wang et al., 2020).

Drug Delivery Systems

In the realm of medical research, 2-Methoxy-4-nitrobenzyl alcohol has been studied for its role in the functionalization of mesoporous titanium dioxide (TiO2). This functionalization aims to optimize irradiation dose conditions for the smart delivery of hematology drugs, making this compound a candidate for intelligent drug delivery systems. The introduction of various benzyl alcohol derivatives, including 2-Methoxy-4-nitrobenzyl alcohol, onto TiO2 was shown to be successful, and this method presents numerous advantages over traditional chemical methods, such as higher reaction speed, efficiency, and lower chemical contamination (Ghafoorzadeh et al., 2021).

Photocatalytic Conversion in Environmental Applications

2-Methoxy-4-nitrobenzyl alcohol has also been a subject of study in the context of environmental applications, specifically in the photocatalytic conversion of aromatic alcohols into their corresponding aldehydes. This process is not only energy-efficient but also environmentally friendly, making it highly relevant in today's context of sustainable chemistry. The research in this domain emphasizes the effectiveness and selectivity of the photocatalytic process, offering insights into the mechanisms and conditions that optimize these reactions (Qamar et al., 2015).

作用機序

Mode of Action

It is known that nitrobenzyl alcohols can act as photoreactive groups with amine selectivity, which suggests that they may interact with amine groups in biological targets .

Biochemical Pathways

Nitrobenzyl alcohols have been used for photoaffinity labeling and crosslinking of biomolecules, suggesting that they may affect protein-protein interactions and potentially influence multiple biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It is known that the compound is water-soluble, which suggests that it may spread in water systems and its activity could potentially be influenced by the aqueous environment .

Safety and Hazards

2-Methoxy-4-nitrobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

(2-methoxy-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYLEKOKGKRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440692 | |

| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-nitrobenzyl alcohol | |

CAS RN |

136507-14-7 | |

| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。